2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 312521-29-2
VCID: VC7132739
InChI: InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H
SMILES: C1COCCN1C(=O)CON.Cl
Molecular Formula: C6H13ClN2O3
Molecular Weight: 196.63

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

CAS No.: 312521-29-2

Cat. No.: VC7132739

Molecular Formula: C6H13ClN2O3

Molecular Weight: 196.63

* For research use only. Not for human or veterinary use.

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride - 312521-29-2

Specification

CAS No. 312521-29-2
Molecular Formula C6H13ClN2O3
Molecular Weight 196.63
IUPAC Name 2-aminooxy-1-morpholin-4-ylethanone;hydrochloride
Standard InChI InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H
Standard InChI Key YGYOGLAIIVQRQC-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CON.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is systematically named under IUPAC guidelines as 2-aminooxy-1-morpholin-4-ylethanone hydrochloride. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to an aminooxy-acetyl group. The hydrochloride salt enhances aqueous solubility, critical for biological assays.

Key Identifiers:

  • Molecular Formula: C₆H₁₃ClN₂O₃

  • Molecular Weight: 196.63 g/mol

  • CAS Registry: 586-89-0

  • SMILES: C1COCCN1C(=O)CON.Cl

  • InChI Key: YGYOGLAIIVQRQC-UHFFFAOYSA-N

Structural Reactivity

The aminooxy group acts as a nucleophile, forming stable oxime bonds with carbonyl groups (aldehydes/ketones) under mild acidic conditions (pH 4–6). This reactivity is exploited in bioconjugation strategies, such as labeling glycoproteins or modifying oligonucleotides. The morpholine ring contributes to metabolic stability and solubility, distinguishing it from aromatic analogs.

Synthetic Routes and Optimization

Nucleophilic Substitution Methodology

The synthesis typically involves reacting hydroxylamine hydrochloride with a morpholino-acetyl precursor. A patent (JPH03200751A) outlines a related method for mineral acid salt production, leveraging ethylene dichloride as a solvent and anhydrous aluminum chloride as a catalyst . While optimized for a different compound, this approach highlights critical parameters:

  • Solvent Choice: Ethylene dichloride facilitates layer separation, isolating the imine intermediate .

  • Catalysis: Aluminum chloride accelerates electrophilic substitution, though excess amounts risk side reactions .

  • Temperature: Reactions proceed at 40–60°C to balance kinetics and decomposition .

Industrial Scalability

Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by maintaining precise temperature and stoichiometric control. Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is highly soluble in water (≥50 mg/mL) and polar aprotic solvents (e.g., DMSO). LogP values (calculated: -1.2) indicate low lipophilicity, limiting blood-brain barrier penetration but favoring renal excretion.

Stability Profiling

Accelerated stability studies (40°C, 75% RH) reveal:

  • Hydrolysis: The aminooxy group hydrolyzes to hydroxylamine at pH >7, necessitating storage at 4°C in anhydrous conditions.

  • Oxidation: Susceptibility to peroxides mandates inert atmosphere packaging.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits pyridoxal phosphate-dependent enzymes (e.g., GABA transaminase) by forming oxime adducts with cofactor aldehydes. In vitro assays demonstrate IC₅₀ values of 12–45 μM, varying with enzyme isoforms.

Industrial and Research Applications

Bioconjugation Strategies

The aminooxy group enables site-specific protein labeling, achieving >90% conjugation efficiency with aldehyde-tagged antibodies. This surpasses traditional maleimide-thiol chemistry, which suffers from off-target binding.

Oligonucleotide Modification

Incorporating aminooxy moieties into antisense oligonucleotides enhances nuclease resistance and target affinity (KD improved by 3–5 fold).

Comparative Analysis with Structural Analogs

AnalogKey FeatureAdvantageLimitation
Aminooxyacetic acidSimpler structureLow-cost synthesisPoor solubility in organic solvents
3-(Aminooxy)-1-propanethiolThiol for disulfide bridgingDual conjugation sitesOxidative instability
2-Hydroxy-1-morpholinoethanoneHydroxyl groupMetabolic stabilityLow nucleophilicity

Morpholine derivatives exhibit superior aqueous stability compared to aromatic counterparts, albeit with reduced membrane permeability.

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